(S)-tert-Butyl 3-(pyrimidin-4-yloxy)pyrrolidine-1-carboxylate
Description
Properties
IUPAC Name |
tert-butyl (3S)-3-pyrimidin-4-yloxypyrrolidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O3/c1-13(2,3)19-12(17)16-7-5-10(8-16)18-11-4-6-14-9-15-11/h4,6,9-10H,5,7-8H2,1-3H3/t10-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFVJRFUABFSEAF-JTQLQIEISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)OC2=NC=NC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@@H](C1)OC2=NC=NC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Protection of (S)-3-Hydroxypyrrolidine
The Boc protection step ensures chemoselectivity during subsequent reactions. A typical procedure involves:
-
Reacting (S)-3-hydroxypyrrolidine with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base such as triethylamine or 4-dimethylaminopyridine (DMAP).
-
Solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are employed at 0–25°C, yielding (S)-tert-butyl 3-hydroxypyrrolidine-1-carboxylate with >95% efficiency.
Representative Protocol :
-
Dissolve (S)-3-hydroxypyrrolidine (1.0 equiv.) in anhydrous DCM.
-
Add Boc anhydride (1.1 equiv.) and DMAP (0.1 equiv.).
-
Stir at room temperature for 12 hours.
-
Quench with water, extract with DCM, and purify via silica gel chromatography.
Etherification with Pyrimidin-4-yl Halides
The etherification step connects the pyrrolidine’s C3 hydroxyl group to the pyrimidine ring. Two primary strategies are employed:
a) Nucleophilic Aromatic Substitution (SNAr)
-
Reagents : 4-Chloropyrimidine, potassium carbonate (K₂CO₃), dimethylformamide (DMF).
-
Conditions : Heating at 80–100°C for 12–24 hours.
-
Mechanism : The hydroxyl group acts as a nucleophile, displacing chloride at pyrimidine’s C4 position. Electron-withdrawing groups on pyrimidine enhance reactivity, though unactivated pyrimidines require harsh conditions.
Example :
b) Copper-Mediated Ullmann Coupling
-
Catalysts : CuI (10 mol%), 1,10-phenanthroline (20 mol%).
-
Solvents : Dimethyl sulfoxide (DMSO) or toluene.
-
Conditions : 110–120°C for 24 hours.
-
Advantages : Higher yields (75–85%) and milder conditions compared to SNAr.
Protocol Adapted from Macmillan Group :
-
Mix (S)-tert-butyl 3-hydroxypyrrolidine-1-carboxylate (1.0 equiv.), 4-iodopyrimidine (1.1 equiv.), CuI, and 1,10-phenanthroline in DMSO.
-
Heat at 115°C under nitrogen for 24 hours.
-
Purify via recrystallization (ethanol/water).
Optimization of Reaction Conditions
Solvent and Temperature Effects
| Solvent | Temperature (°C) | Yield (%) | Reaction Time (h) |
|---|---|---|---|
| DMF | 90 | 65 | 18 |
| DMSO | 115 | 78 | 24 |
| Toluene | 110 | 70 | 24 |
Polar aprotic solvents like DMSO enhance ionic intermediates’ stability, while elevated temperatures accelerate reaction kinetics.
Catalytic Systems Comparison
| Catalyst System | Ligand | Yield (%) |
|---|---|---|
| CuI/1,10-phenanthroline | 1,10-phenanthroline | 78 |
| NiBr₂/4,7-Dimethoxy-1,10-phenanthroline | 4,7-Dimethoxy-1,10-phenanthroline | 72 |
Nickel-based systems, though less efficient for etherification, show promise in cross-coupling reactions involving complex substrates.
Industrial-Scale Production Considerations
-
Continuous Flow Reactors : Reduce reaction times and improve heat transfer for SNAr and Ullmann protocols.
-
Green Chemistry : Replace DMF with cyclopentyl methyl ether (CPME) to minimize environmental impact.
-
Cost-Effectiveness : Bulk synthesis of 4-iodopyrimidine via iodination of pyrimidine using N-iodosuccinimide (NIS).
Challenges and Limitations
-
Stereochemical Integrity : Prolonged heating in SNAr may lead to racemization. Low-temperature Ullmann coupling preserves enantiomeric excess (>98%).
-
Pyrimidine Reactivity : Unactivated pyrimidines necessitate stoichiometric metal catalysts, increasing production costs.
Scientific Research Applications
(S)-tert-Butyl 3-(pyrimidin-4-yloxy)pyrrolidine-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential as a pharmacophore in drug design, particularly in the development of enzyme inhibitors.
Industry: Utilized in the synthesis of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of (S)-tert-Butyl 3-(pyrimidin-4-yloxy)pyrrolidine-1-carboxylate depends on its application:
Molecular Targets: It may interact with enzymes or receptors, modulating their activity.
Pathways Involved: The compound can influence various biochemical pathways, including signal transduction and metabolic processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Pyridine/Isoquinoline Substituents
- Compound 35: tert-Butyl 3-((4-(4-chloro-3-hydroxyphenyl)isoquinolin-6-yl)oxy)pyrrolidine-1-carboxylate () Key Differences: Replaces pyrimidin-4-yloxy with a 4-chloro-3-hydroxyphenyl-substituted isoquinoline moiety. The isoquinoline ring may engage in π-π stacking interactions distinct from pyrimidine’s hydrogen-bonding capability. Synthesis: Yielded 50% via Method C, suggesting comparable synthetic accessibility to the target compound .
- HB613: (±)-trans-1-tert-Butyl 3-methyl 4-(2-fluoro-6-(pyrrolidin-1-yl)pyridin-3-yl)pyrrolidine-1,3-dicarboxylate () Key Differences: Features a fluoropyridine core and an additional methyl ester group. The molecular weight (393.45 g/mol) is higher than the target compound (~292–354 g/mol), which may affect pharmacokinetics .
Analogues with Halogen/Methoxy Substituents
- CAS 1228665-86-8: tert-Butyl 3-(2-methoxy-5-methylpyridin-3-yl)pyrrolidine-1-carboxylate () Key Differences: Substitutes pyrimidin-4-yloxy with 2-methoxy-5-methylpyridine. Molecular weight (292.37 g/mol) is lower than the target compound, suggesting improved bioavailability .
HB615 : 6-(3-((tert-Butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)-2-fluoro-3-iodopyridine ()
Analogues with Carbamate/Other Protective Groups
- PK03447E-1: tert-Butyl 4-amino-4-(pyridin-3-yl)piperidine-1-carboxylate () Key Differences: Replaces pyrrolidine with piperidine and adds an amino group. Impact: The amino group introduces basicity (pKa ~9.5), altering solubility and ionization state under physiological conditions. Piperidine’s larger ring size may affect conformational flexibility .
Biological Activity
(S)-tert-Butyl 3-(pyrimidin-4-yloxy)pyrrolidine-1-carboxylate is a compound of interest in medicinal chemistry, particularly for its potential therapeutic applications. This article reviews its biological activity, synthesizing data from various studies and patents to present a comprehensive overview.
Chemical Structure and Properties
The compound features a pyrrolidine backbone with a tert-butyl group and a pyrimidine derivative, which may contribute to its biological properties. The molecular formula is C15H20N4O3, and its structure can be represented as follows:
Research indicates that compounds with a similar structure often interact with various biological targets, including enzymes and receptors involved in inflammatory processes and cell signaling pathways. The incorporation of the pyrimidine moiety is particularly relevant as it has been associated with enhanced bioactivity due to its ability to form hydrogen bonds and participate in π-π stacking interactions with target proteins.
1. Anti-inflammatory Properties
Several studies have reported the anti-inflammatory effects of pyrimidine derivatives. For instance, compounds that share structural similarities with (S)-tert-butyl 3-(pyrimidin-4-yloxy)pyrrolidine-1-carboxylate have demonstrated significant inhibition of pro-inflammatory cytokines such as TNFα and IL-6 in vitro. A notable study found that derivatives exhibited IC50 values in the low micromolar range against these cytokines, indicating potent anti-inflammatory activity .
2. Antiviral Activity
The antiviral potential of pyrimidine derivatives has been explored extensively. Compounds structurally related to (S)-tert-butyl 3-(pyrimidin-4-yloxy)pyrrolidine-1-carboxylate have shown efficacy against various viral infections, including HIV and influenza viruses. For example, one study reported an EC50 value of approximately 3.98 µM for a related compound against HIV type 1, suggesting that modifications to the pyrimidine ring can enhance antiviral activity .
3. Enzyme Inhibition
Research indicates that similar compounds can act as inhibitors of specific enzymes involved in disease pathways. For example, pyrazole-pyrimidine hybrids were shown to inhibit soluble epoxide hydrolase (sEH) with IC50 values ranging from 16.2 to 50.2 nmol/L, highlighting the potential for (S)-tert-butyl 3-(pyrimidin-4-yloxy)pyrrolidine-1-carboxylate to modulate enzymatic activity relevant to pathophysiological conditions .
Study on Anti-inflammatory Activity
In a controlled study involving murine models of inflammation, derivatives similar to (S)-tert-butyl 3-(pyrimidin-4-yloxy)pyrrolidine-1-carboxylate were administered at doses of 100 mg/kg. Results showed a significant reduction in the levels of inflammatory markers and leukocyte infiltration in the peritoneal cavity, demonstrating the compound's potential for therapeutic use in inflammatory diseases.
| Compound | Dose (mg/kg) | Inflammatory Markers Reduction (%) |
|---|---|---|
| Compound A | 100 | 75% |
| Compound B | 100 | 68% |
| (S)-tert-Butyl 3-(pyrimidin-4-yloxy)pyrrolidine-1-carboxylate | 100 | TBD |
Study on Antiviral Efficacy
Another study assessed the antiviral efficacy of related pyrimidine derivatives against influenza virus strains. The results indicated that certain modifications led to enhanced antiviral activity, with some compounds achieving EC50 values below 5 µM.
| Compound | Virus Strain | EC50 (µM) |
|---|---|---|
| Compound C | H1N1 | 4.5 |
| Compound D | H3N2 | 3.7 |
| (S)-tert-Butyl 3-(pyrimidin-4-yloxy)pyrrolidine-1-carboxylate | TBD | TBD |
Q & A
Basic: What are the key synthetic routes for preparing (S)-tert-Butyl 3-(pyrimidin-4-yloxy)pyrrolidine-1-carboxylate?
Methodological Answer:
The synthesis typically involves nucleophilic substitution between a pyrrolidine derivative and a pyrimidine moiety. Key steps include:
- Protection of the pyrrolidine nitrogen using tert-butoxycarbonyl (Boc) to prevent side reactions .
- Coupling under anhydrous conditions with a pyrimidin-4-yloxy electrophile (e.g., activated via halogenation or triflation) .
- Chiral resolution via chiral auxiliary-mediated synthesis or enzymatic methods to ensure (S)-configuration .
- Purification by column chromatography (hexane/EtOAC with 0.25% Et₃N) to remove unreacted intermediates .
Basic: How is stereochemical purity validated for this compound?
Methodological Answer:
- Chiral HPLC : Use a chiral stationary phase (e.g., amylose tris(3,5-dimethylphenylcarbamate)) with UV detection at 254 nm to confirm enantiomeric excess .
- Optical Rotation : Measure [α]D²⁵ and compare to literature values for the (S)-enantiomer .
- X-ray Crystallography : Resolve the crystal structure using SHELX software (SHELXL for refinement) to confirm absolute configuration .
Advanced: What reaction conditions optimize the nucleophilic substitution step in its synthesis?
Methodological Answer:
- Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity of the pyrrolidine oxygen .
- Catalysts : Add 1 eq. of DBU (1,8-diazabicycloundec-7-ene) to deprotonate the hydroxyl group, accelerating substitution .
- Temperature Control : Maintain 50–60°C to balance reaction rate and byproduct formation .
- Monitoring : Use TLC (Rf = 0.25 in hexane/EtOAc 6:4) or LC-MS to track progress .
Advanced: How does the Boc group influence downstream reactivity of the pyrrolidine ring?
Methodological Answer:
- Steric Shielding : The bulky tert-butyl group hinders electrophilic attacks on the pyrrolidine nitrogen, directing functionalization to the pyrimidine ring .
- Acid Sensitivity : Boc can be removed with TFA (trifluoroacetic acid) in DCM, enabling post-synthetic modifications (e.g., amidation, alkylation) .
- Stability : Boc remains intact under basic/neutral conditions but degrades in prolonged acidic environments (>12h in 1M HCl) .
Advanced: What analytical strategies assess compound stability under storage?
Methodological Answer:
- Accelerated Stability Studies : Store at 4°C (refrigerated) and 25°C/60% RH for 6 months. Analyze degradation via:
- HPLC : Monitor peak area reduction (≥98% purity threshold) .
- NMR : Detect hydrolysis products (e.g., free pyrrolidine or pyrimidine fragments) .
- Mass Spectrometry : Identify oxidative byproducts (e.g., N-oxide formation) using ESI-MS .
Advanced: How is this compound utilized in structure-activity relationship (SAR) studies?
Methodological Answer:
- Scaffold Modification : Replace pyrimidin-4-yloxy with other heterocycles (e.g., 6-ethoxypyrimidine) to evaluate bioactivity changes .
- Boc Deprotection : Remove the Boc group to study the impact of a free amine on target binding (e.g., kinase inhibition assays) .
- Isotopic Labeling : Synthesize ¹³C/¹⁵N analogs for metabolic pathway tracing via mass spectrometry .
Basic: What safety protocols are recommended for handling this compound?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
